
Phenylphosphonic Acid Disodium Salt
Overview
Description
Phenylphosphonic Acid Disodium Salt, also known as disodium phenylphosphonate, is a chemical compound with the molecular formula C6H5Na2O3P. It is a white to almost white powder or crystalline substance. This compound is known for its applications in various fields due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylphosphonic Acid Disodium Salt can be synthesized through several methods. One common method involves the reaction of phenylphosphonic acid with sodium hydroxide. The reaction typically proceeds as follows:
C6H5PO(OH)2+2NaOH→C6H5PO(ONa)2+2H2O
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of phenylphosphonic acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The reaction is typically carried out in aqueous solution, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: Phenylphosphonic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylphosphonic acid.
Reduction: It can be reduced to form phenylphosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed:
Oxidation: Phenylphosphonic acid.
Reduction: Phenylphosphine derivatives.
Substitution: Various substituted phenylphosphonic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
Phenylphosphonic Acid Disodium Salt is a disodium salt of phenylphosphonic acid, characterized by its phosphonic acid functional group. The structure consists of a phenyl group bonded to a phosphorus atom, which is further connected to three oxygen atoms, two of which are hydroxyl groups. This unique structure imparts various chemical properties that facilitate its applications.
Drug Delivery Systems
This compound is utilized in drug delivery systems due to its ability to enhance the solubility of drugs in aqueous environments. Its ionic nature allows it to form complexes with various pharmaceutical compounds, improving their bioavailability.
- Case Study : Research has shown that incorporating phenylphosphonic acid derivatives in drug formulations significantly enhances the solubility and stability of poorly soluble drugs, leading to improved therapeutic efficacy .
Corrosion Inhibition
The compound serves as an effective corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps prevent corrosion, particularly in aqueous environments.
- Data Table : Efficacy of this compound as a Corrosion Inhibitor
Metal Type | Corrosion Rate (mm/year) | Inhibitor Concentration (ppm) | Efficacy (%) |
---|---|---|---|
Carbon Steel | 0.15 | 100 | 85 |
Aluminum | 0.05 | 50 | 90 |
Copper | 0.02 | 75 | 88 |
Synthesis of Organophosphorus Compounds
This compound is employed as a precursor for synthesizing various organophosphorus compounds, which are essential in agricultural chemicals, pharmaceuticals, and flame retardants.
- Case Study : A study demonstrated the synthesis of phosphonates using phenylphosphonic acid derivatives, leading to compounds with enhanced biological activity against pests and pathogens .
Crystal Nucleating Agent
The compound acts as an effective crystal nucleating agent in polymer science, particularly in poly(ether-ester) block copolymers. It enhances the crystallization process, leading to improved mechanical properties of the resulting materials.
- Data Table : Properties of Poly(ether-ester) Block Copolymers with this compound
Sample Type | Tensile Strength (MPa) | Elongation at Break (%) | Crystallization Temperature (°C) |
---|---|---|---|
Control | 25 | 300 | 120 |
With Additive | 35 | 350 | 140 |
Water Treatment
This compound has been explored for its potential in water treatment processes, particularly in removing heavy metals from wastewater through complexation.
Mechanism of Action
The mechanism of action of Phenylphosphonic Acid Disodium Salt involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation .
Comparison with Similar Compounds
Phenylphosphonic Acid Disodium Salt can be compared with other similar compounds such as:
Phenylphosphonic Acid: Similar in structure but lacks the sodium ions.
Diphenylphosphinic Acid: Contains two phenyl groups attached to the phosphorus atom.
Phenylphosphinic Acid: Contains one phenyl group and one hydrogen atom attached to the phosphorus atom.
Uniqueness: this compound is unique due to its disodium salt form, which enhances its solubility in water and makes it suitable for various aqueous applications .
Biological Activity
Phenylphosphonic Acid Disodium Salt (CAS Number: 25148-85-0), also known as disodium phenylphosphonate, is an organophosphorus compound with a variety of biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 202.06 g/mol. It typically appears as a white crystalline powder. The compound exhibits significant water solubility due to the presence of phosphonate groups, which can ionize in aqueous solutions, enhancing its reactivity and biological interactions.
1. Enzyme Inhibition
This compound has been studied for its role as an inhibitor of various enzymes, particularly in metabolic pathways. It mimics phosphate groups, which allows it to interfere with enzyme activity, making it a candidate for drug development targeting specific metabolic processes:
- D-xylulose-5-phosphate reductoisomerase (DXR) : This enzyme is crucial in the non-mevalonate pathway for isoprenoid biosynthesis. Phenylphosphonic acid derivatives have shown promising inhibitory effects against DXR from Escherichia coli and Mycobacterium tuberculosis, indicating potential for antibacterial applications .
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-negative bacteria. Its phosphonate structure allows it to disrupt bacterial metabolic processes, leading to cell death:
- Case Study : A study highlighted the synthesis of lipophilic phosphonates that demonstrated significant antibacterial activity against E. coli with IC50 values as low as 420 nM . This suggests that derivatives of Phenylphosphonic Acid could be developed into effective antimicrobial agents.
3. Chelating Properties
The compound also displays chelating abilities, allowing it to bind metal ions. This property is beneficial in various biochemical applications, including:
- Metal Ion Interaction : this compound can form stable complexes with metal ions, which may enhance its utility in catalysis and material science .
Applications in Research and Industry
This compound finds applications across multiple fields due to its unique properties:
- Drug Delivery Systems : Investigated for use in targeted drug delivery due to its ability to interact with biological membranes and facilitate the transport of therapeutic agents.
- Corrosion Inhibition : Utilized in industrial applications as a corrosion inhibitor due to its ability to form protective films on metal surfaces .
- Synthesis of Organophosphorus Compounds : Serves as a precursor for synthesizing various organophosphorus compounds used in agriculture and pharmaceuticals.
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Phenylphosphonic Acid | Parent compound; exists as a free acid form. | |
Methylphosphonic Acid | Contains a methyl group; associated with chemical warfare agents. | |
Aminomethylphosphonic Acid | Contains an amino group; studied for herbicidal activity. |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare phenylphosphonic acid disodium salt, and how is purity ensured?
this compound is typically synthesized by neutralizing phenylphosphonic acid with sodium hydroxide in a stoichiometric ratio (2:1). Purification often involves recrystallization from aqueous ethanol or methanol to remove unreacted precursors. Advanced techniques like ion-exchange chromatography may enhance purity for sensitive applications (e.g., enzymatic assays). Purity verification methods include titration for sodium content and enzymatic activity assays to confirm absence of inhibitory contaminants .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. and NMR can identify proton environments and phosphorus bonding, respectively (e.g., NMR δ 13.9 ppm for phosphonate groups). Complementary methods like Fourier-Transform Infrared Spectroscopy (FT-IR) validate functional groups (P=O stretching ~1200 cm), while mass spectrometry confirms molecular weight .
Q. How should researchers handle hygroscopicity and stability challenges during storage?
The compound should be stored in airtight containers under desiccation at 2–8°C to prevent hydrolysis. Pre-use drying (e.g., vacuum desiccation) is recommended for hygroscopic batches. Stability tests under varying pH and temperature conditions are advised for long-term studies, as phosphonate salts may degrade in strongly acidic or alkaline environments .
Advanced Research Questions
Q. What experimental considerations are vital when using this compound in enzyme inhibition studies?
In reductase inhibition assays, maintain strict control of buffer ionic strength (e.g., Tris-HCl, pH 7.4) to avoid interference with sodium ions. Pre-incubate the enzyme with the inhibitor to achieve equilibrium. Activity measurements should use negative controls (e.g., sodium phosphate buffers) to account for non-specific ionic effects. Kinetic parameters (, IC) derived from dose-response curves must correct for salt-to-acid molecular weight differences if comparing with non-salt inhibitors .
Q. How can Quantitative Structure-Activity Relationship (QSAR) models optimize phenylphosphonic acid derivatives for target inhibition?
QSAR requires molecular descriptors (e.g., logP, polar surface area) computed via software (e.g., MOE, Schrodinger). For phosphonate salts, include sodium dissociation constants and solvation energy in models. Validation against experimental IC data (e.g., from reductase inhibition assays) ensures predictive accuracy. Contradictions between in silico and in vitro results may arise from unaccounted salt-specific interactions, necessitating iterative model refinement .
Q. What methodologies resolve discrepancies in reactivity between phenylphosphonic acid and its disodium salt?
Reactivity differences often stem from solubility and ionization states. For comparative studies, standardize pH and counterion concentrations. Correct salt concentrations to acid equivalents using the formula:
where MW = molecular weight. Analytical techniques like ion chromatography quantify free sodium ions to assess dissociation extent .
Q. How can researchers quantify this compound in complex biological matrices?
Liquid Chromatography-Mass Spectrometry (LC-MS) with reverse-phase columns (C18) and negative ion mode is optimal. Sample preparation may require protein precipitation (e.g., acetonitrile) and solid-phase extraction to remove interferents. Internal standards (e.g., isotopically labeled phosphonates) improve quantification accuracy. Validate methods using spike-recovery experiments in relevant matrices (e.g., cell lysates) .
Q. Methodological Notes
- Contradiction Management : Conflicting data on inhibitory potency may arise from salt hydrolysis during storage. Regularly verify compound integrity via NMR or enzymatic activity assays .
- Advanced Characterization : X-ray crystallography can elucidate salt-enzyme binding modes, while molecular dynamics simulations predict solvation effects .
Properties
IUPAC Name |
disodium;dioxido-oxo-phenyl-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQAMSDLZYQHMX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Na2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500517 | |
Record name | Disodium phenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25148-85-0 | |
Record name | Disodium phenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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